methyl 3-(2-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate
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Overview
Description
Methyl 3-(2-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its fused ring structure, which includes a furan ring and a chromene ring, along with a chlorophenyl group and a carboxylate ester. The presence of these functional groups and the fused ring system makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving an appropriate precursor, such as a 2-hydroxyacetophenone derivative.
Chlorophenyl Group Addition: The chlorophenyl group is typically introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the chromene core.
Esterification: The final step involves esterification to form the carboxylate ester group, using reagents like methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: Alcohol derivatives where the carbonyl groups are reduced to hydroxyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, methyl 3-(2-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate has been studied for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the chlorophenyl group and the fused ring system can interact with biological targets, leading to potential medicinal applications.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other organic materials. Its structural properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of methyl 3-(2-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-bromophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-(2-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 3-(2-methylphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of methyl 3-(2-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate lies in its specific substitution pattern and the presence of the chlorophenyl group. This substitution can significantly influence the compound’s reactivity, biological activity, and physical properties compared to its analogs.
Properties
Molecular Formula |
C19H13ClO5 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
methyl 3-(2-chlorophenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C19H13ClO5/c1-23-19(22)17-14(10-6-2-4-8-12(10)20)15-16(25-17)11-7-3-5-9-13(11)24-18(15)21/h2-9,14,17H,1H3 |
InChI Key |
XCMBAKBQAUEWGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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